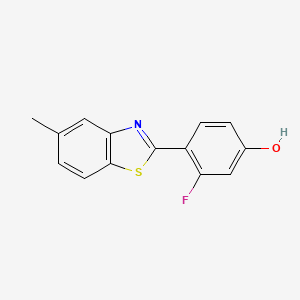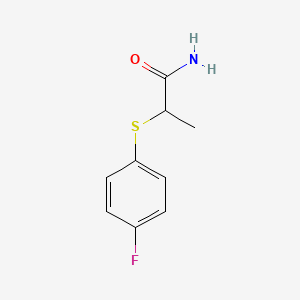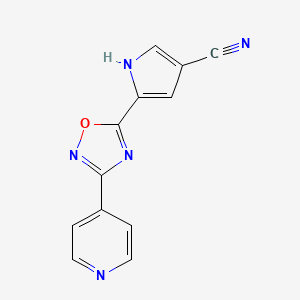![molecular formula C11H14F2N2O2S B7356465 4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356465.png)
4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of a number of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been shown to be effective in the treatment of a number of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one inhibits the activity of JAK3, which is a critical component of the signaling pathways of a number of cytokines involved in the immune response. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, and to inhibit the activation of immune cells, such as T cells and B cells. In clinical studies, this compound has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied in preclinical and clinical studies, making it a well-characterized compound. Another advantage is that it has a well-defined mechanism of action, which allows for the study of specific signaling pathways in the immune response. One limitation is that it is a small molecule inhibitor, which may have off-target effects on other kinases. Another limitation is that it is a potent immunosuppressant, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are a number of future directions for the study of 4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one. One direction is the development of more selective JAK3 inhibitors, which may have fewer off-target effects. Another direction is the study of the long-term effects of JAK3 inhibition on the immune system, particularly in the context of chronic diseases. Finally, the combination of this compound with other immunosuppressive agents may be explored as a potential treatment for autoimmune diseases.
Synthesemethoden
The synthesis of 4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one has been described in the literature. Briefly, the synthesis involves the reaction of 2-chloro-4-cyclopropylpyrimidine with 2-(2,2-difluoroethoxy)ethylthiol in the presence of a base, followed by a reaction with dimethylformamide dimethylacetal to form the final product.
Wissenschaftliche Forschungsanwendungen
4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one has been extensively studied in preclinical and clinical studies for the treatment of autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and preventing joint destruction in animal models of rheumatoid arthritis. In clinical studies, this compound has been shown to be effective in reducing disease activity and improving symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2S/c12-9(13)6-17-3-4-18-11-14-8(7-1-2-7)5-10(16)15-11/h5,7,9H,1-4,6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGBQQUCJAOXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)NC(=N2)SCCOCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-ethylpyrazol-3-yl)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356391.png)
![3-(4-oxo-3H-quinazolin-2-yl)-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ylpropanamide](/img/structure/B7356396.png)
![6-(4-methoxyphenyl)-2-(1,3-thiazol-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356408.png)


![3-Fluoro-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7356431.png)

![2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356455.png)
![2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356456.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356458.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356463.png)
![7-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356472.png)
